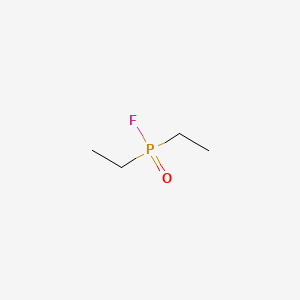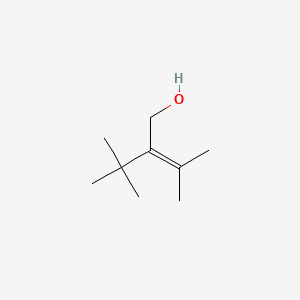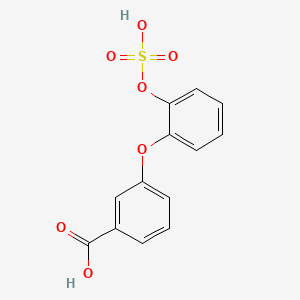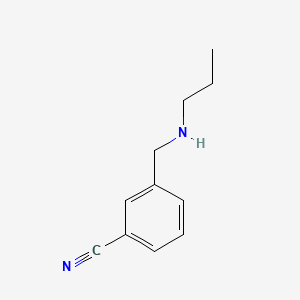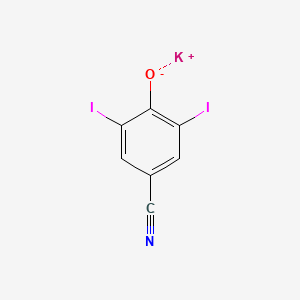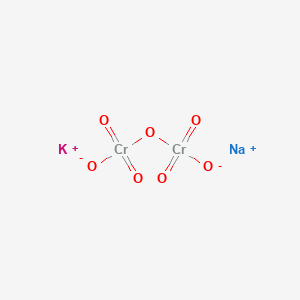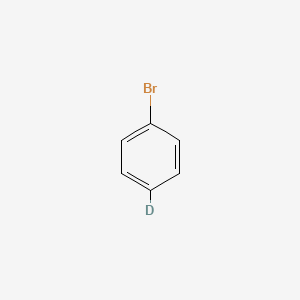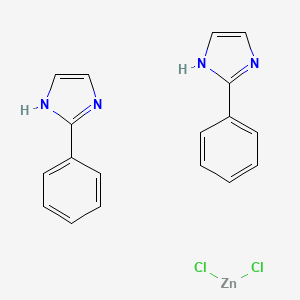
Manganese yttrium oxide (Mn2YO5)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese yttrium oxide (Mn2YO5) is a ternary oxide compound that combines manganese and yttrium with oxygen. This compound is of interest due to its unique structural, electronic, and magnetic properties, making it relevant in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Manganese yttrium oxide can be synthesized through solid-state reactions involving manganese (III) oxide and yttrium oxide. The typical procedure involves mixing stoichiometric amounts of manganese (III) oxide and yttrium oxide, followed by grinding and heating the mixture at high temperatures (around 1000°C) in an oxygen-rich atmosphere to ensure complete reaction and formation of the desired phase .
Industrial Production Methods: Industrial production of manganese yttrium oxide may involve similar solid-state reaction techniques but on a larger scale. The process includes precise control of temperature, atmosphere, and reaction time to achieve high purity and yield. Advanced methods such as pulsed laser deposition and hydrothermal synthesis can also be employed to produce thin films and nanostructures of manganese yttrium oxide .
Análisis De Reacciones Químicas
Types of Reactions: Manganese yttrium oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states under specific conditions.
Reduction: It can be reduced to lower oxidation states using reducing agents.
Substitution: Certain ions in the compound can be substituted with other metal ions, altering its properties.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Hydrogen or carbon monoxide at high temperatures.
Substitution: Metal salts in a molten state or in solution.
Major Products Formed:
Oxidation: Higher oxides of manganese and yttrium.
Reduction: Lower oxides or elemental forms of manganese and yttrium.
Substitution: Mixed metal oxides with altered properties
Aplicaciones Científicas De Investigación
Manganese yttrium oxide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its potential in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of advanced ceramics, electronic devices, and as a material for high-temperature superconductors
Mecanismo De Acción
The mechanism by which manganese yttrium oxide exerts its effects is primarily through its electronic and magnetic properties. The compound interacts with molecular targets through electron transfer processes, influencing various pathways. For example, in catalytic applications, it facilitates the transfer of electrons between reactants, thereby accelerating the reaction .
Comparación Con Compuestos Similares
Yttrium manganese oxide (YMnO3): Known for its ferroelectric and antiferromagnetic properties.
Yttrium manganese oxide (Y2Mn2O7): Exhibits unique magnetic properties and is used in similar applications as manganese yttrium oxide.
Uniqueness: Manganese yttrium oxide (Mn2YO5) is unique due to its specific combination of manganese and yttrium, resulting in distinct electronic and magnetic properties that are not observed in other similar compounds. This makes it particularly valuable in applications requiring precise control of these properties .
Propiedades
Número CAS |
12438-71-0 |
|---|---|
Fórmula molecular |
Mn2O5Y2 |
Peso molecular |
367.68 g/mol |
Nombre IUPAC |
manganese(2+);oxygen(2-);yttrium(3+) |
InChI |
InChI=1S/2Mn.5O.2Y/q2*+2;5*-2;2*+3 |
Clave InChI |
HEGVUARPVCEKHJ-UHFFFAOYSA-N |
SMILES canónico |
[O-2].[O-2].[O-2].[O-2].[O-2].[Mn+2].[Mn+2].[Y+3].[Y+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


